molecular formula C11H13N3O3 B2881368 9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 2396581-39-6

9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No. B2881368
CAS RN: 2396581-39-6
M. Wt: 235.243
InChI Key: TYIJTKJEBUZNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a heterocyclic compound that has gained attention in scientific research due to its potential in various fields, including medicinal chemistry, neuroscience, and cancer research.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of this compound has been studied, revealing that two rings form a bispidine framework that is fused to a 3-nitro-2-pyridone group . This kind of structural analysis can be useful in various fields of research, including materials science and drug design.

Medical Research

This compound is of medical interest as an aid to quit smoking . It has been used as such in Eastern Europe for more than forty years . It also served as a template for the design of the anti-smoking drug varenicline .

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Several pyridone-ring-substituted derivatives of this compound have been examined in vitro as nicotinic acetylcholine receptor (nAChR) ligands . This research could potentially lead to the development of new drugs for treating neurological disorders.

Molecular Simulation Studies

This compound and its isomers have been assayed in vitro vs. nicotinic receptors, and their affinities have been rationalized on the basis of molecular simulation (docking) studies . Such studies can provide valuable insights into the interactions between molecules and their targets, aiding in the design of more effective drugs.

Synthesis Research

The nitration of this compound was first reported in 1894 , and the isolation and characterization of the compound were described a few years later . Research into the synthesis of this compound can contribute to the development of more efficient and environmentally friendly synthetic methods.

6. Potential Use in Smoking Cessation Therapy As compared to varenicline, 9-nitrocytisine showed very similar nanomolar affinity for a4b2 nAChR and similar high selectivity over the a7 nAChR subtype, but with lower intrinsic efficacy, which might make it an interesting candidate for smoking cessation therapy .

Mechanism of Action

Target of Action

The primary target of 9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one, also known as 9-nitrocytisine, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.

Mode of Action

9-Nitrocytisine interacts with the nAChR, showing a very similar nanomolar affinity for the α4β2 nAChR and high selectivity over the α7 nAChR subtype . It has a lower intrinsic efficacy compared to varenicline, a drug used to aid smoking cessation .

Pharmacokinetics

Its structural similarity to cytisine, a compound used to aid smoking cessation for over forty years in eastern europe , suggests it may have similar ADME properties

Result of Action

The molecular and cellular effects of 9-nitrocytisine’s action are largely dependent on its interaction with nAChR. By modulating the activity of these receptors, 9-nitrocytisine can influence neuronal signaling and potentially exert therapeutic effects. For instance, its similar affinity for α4β2 nAChR and lower intrinsic efficacy compared to varenicline might make it an interesting candidate for smoking cessation therapy .

properties

IUPAC Name

5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11-10(14(16)17)2-1-9-8-3-7(4-12-5-8)6-13(9)11/h1-2,7-8,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIJTKJEBUZNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.